4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is a chemical compound with the molecular formula C7H11IN2S and a molecular weight of 282.148 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide typically involves the reaction of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine with hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-corrosive agent.
Industry: It is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide can be compared with other benzothiazole derivatives, such as:
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine: Similar structure but lacks the hydroiodide component.
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific chemical properties and the presence of the hydroiodide group, which can influence its reactivity and applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydroiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.HI/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIBOJGMWSVQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N.I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118926-63-9 | |
Record name | 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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